
Technical Procurement & Application Guide: 1,5-
Dibromopentane-d10

Author: BenchChem Technical Support Team. Date: March 2026

Compound of Interest

Compound Name: 1,5-DIBROMOPENTANE-D10

CAS No.: 1219802-90-0

Cat. No.: B596021 Get Quote

Executive Summary
1,5-Dibromopentane-d10 (CAS: 1219802-90-0) is a high-value deuterated alkylating agent

used primarily as a stable isotope internal standard and a metabolic probe in drug discovery. Its

fully deuterated pentyl chain (

) serves as a critical building block for introducing metabolic stability into drug candidates via
the Deuterium Kinetic Isotope Effect (DKIE), specifically by mitigating oxidative dealkylation or
hydroxylation at the

and

positions.

This guide details the commercial landscape, technical specifications, and synthetic utility of

1,5-Dibromopentane-d10, providing a self-validating framework for procurement and

experimental application.

Chemical Identity & Technical Specifications
To ensure experimental reproducibility, the compound must meet specific isotopic and chemical

purity standards. The density of the deuterated variant is significantly higher than its non-

deuterated analog due to the mass difference between deuterium and protium.
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Table 1: Comparative Specifications
Feature

1,5-Dibromopentane-d10
(Labeled)

1,5-Dibromopentane
(Unlabeled)

CAS Number 1219802-90-0 111-24-0

Formula

Molecular Weight 240.00 g/mol 229.94 g/mol

Isotopic Enrichment 98 atom % D Natural Abundance

Appearance Colorless to pale yellow liquid Colorless to pale yellow liquid

Density ~1.76 g/mL (Estimated) 1.69 g/mL

Boiling Point ~224°C 224-225°C

Solubility Chloroform, Methanol, DMSO Chloroform, Methanol, DMSO

Technical Insight: The boiling point of deuterated isotopologues often exhibits an "inverse

isotope effect" or remains negligible compared to the protium form, but density consistently

increases by approximately 4-5% due to the mass doubling of hydrogen isotopes.

Commercial Availability & Supply Chain
The supply chain for 1,5-Dibromopentane-d10 is niche, dominated by specialized stable

isotope manufacturers rather than general catalog chemical vendors. Procurement strategies

should prioritize "Certificate of Analysis" (CoA) verification for isotopic enrichment (>98% D) to

prevent signal dilution in NMR or MS applications.

Primary Suppliers & Catalog Data
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Supplier
Catalog / Product
Code

Pack Sizes Notes

CDN Isotopes D-6113 0.1g, 0.25g
Primary manufacturer;

high stock reliability.

MedChemExpress HY-Y0727S1 Custom
Often supplies for

pharma screening.

Toronto Research

Chemicals
TRC-D425590 2.5mg - 25mg

Specializes in small-

scale research

aliquots.

Clearsynth CS-D-1588 Custom
Strong presence in

CRO support.

LGC Standards Distributes CDN Various

Acts as a global

distributor for CDN

Isotopes.

Supply Chain Visualization
The following diagram illustrates the procurement logic, distinguishing between direct

manufacturers and distribution layers to optimize lead times.
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Figure 1: Procurement logic flow. Direct sourcing from manufacturers (Blue) often reduces lead

time compared to broad-catalog distributors (Green).

Synthesis & Production Logic
Understanding the synthesis of 1,5-Dibromopentane-d10 is vital for troubleshooting impurities.

The commercial route typically involves the ring-opening of Tetrahydropyran-d10 using
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hydrobromic acid. This method is preferred over the diol route for its atom economy and

reduced risk of mono-brominated byproducts.

Reaction Mechanism[6][7][8]
Protonation: The oxygen of Tetrahydropyran-d10 is protonated by excess HBr.[1]

Nucleophilic Attack: Bromide ion attacks the

-carbon, opening the ring to form 5-bromo-1-pentanol-d10 (intermediate).

Substitution: A second HBr molecule converts the hydroxyl group to a bromide, yielding the

final dibromide.

Tetrahydropyran-d10
(C5D10O)

Intermediate:
5-Bromo-1-pentanol-d10

Ring Opening
(SN2)

HBr (excess)
+ H2SO4

1,5-Dibromopentane-d10
(Br-CD2-CD2-CD2-CD2-CD2-Br)

Nucleophilic
Substitution
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Figure 2: Synthetic pathway from Tetrahydropyran-d10. This route minimizes scrambling of

deuterium labels.

Applications in Drug Development
Metabolic Stability (The "Deuterium Switch")
1,5-Dibromopentane-d10 is used to synthesize drugs containing a pentyl linker or side chain.

By replacing hydrogen with deuterium, researchers exploit the Deuterium Kinetic Isotope Effect

(DKIE). The C-D bond is 6-10 times stronger than the C-H bond, significantly slowing down

CYP450-mediated oxidative metabolism.

Target: Drugs with alkyl chains susceptible to

-oxidation.
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Result: Increased half-life (

) and reduced clearance.

PROTAC Linker Design
In Proteolysis Targeting Chimeras (PROTACs), the linker length and composition are critical. A

deuterated pentyl linker synthesized from 1,5-Dibromopentane-d10 offers:

Metabolic Robustness: Prevents linker cleavage in vivo.

NMR Simplification: The "silent" deuterium signals in

H-NMR allow researchers to observe the signals of the warhead and E3 ligase ligand without
interference from the linker methylene protons.

Handling & Safety Protocols
As a potent alkylating agent, 1,5-Dibromopentane-d10 requires strict safety adherence.

Hazard Class: Skin Irritant (H315), Eye Irritant (H319), STOT SE (H335).

Storage: Store at room temperature, protected from light. Deuterated halides can degrade

over time, releasing free

, which may discolor the liquid.

Protocol:

Work in a fume hood.

Quench excess reagent with aqueous sodium thiosulfate or dilute amine solution to

prevent active alkylator disposal.

Verify concentration via

H-NMR (residual protons) before use in critical kinetics experiments.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Procurement & Application Guide: 1,5-
Dibromopentane-d10]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b596021#commercial-availability-and-suppliers-of-1-5-
dibromopentane-d10]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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